N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(oxazinan-2-yl)pyridine-3-carboxamide
Description
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(oxazinan-2-yl)pyridine-3-carboxamide is a complex organic compound that features a thiazole ring, an oxazinan ring, and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Properties
IUPAC Name |
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(oxazinan-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-2-13-11-23-15(19-13)10-18-16(21)12-5-6-14(17-9-12)20-7-3-4-8-22-20/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXQDGKWLNKZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)N3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(oxazinan-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the oxazinan ring, and finally, the attachment of the pyridine ring. Common reagents used in these reactions include ethylamine, thioamides, and pyridine derivatives. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(oxazinan-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives .
Scientific Research Applications
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(oxazinan-2-yl)pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(oxazinan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, which exhibit antimicrobial and antiviral activities.
Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide and isoniazid, which are used in medicine for their therapeutic effects
Uniqueness
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(oxazinan-2-yl)pyridine-3-carboxamide is unique due to its combination of the thiazole, oxazinan, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit a broad range of activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
